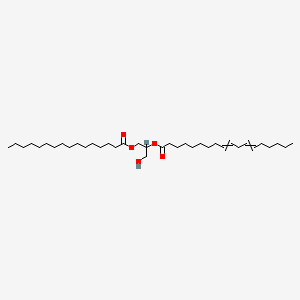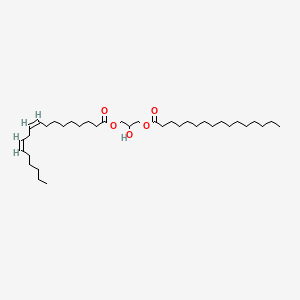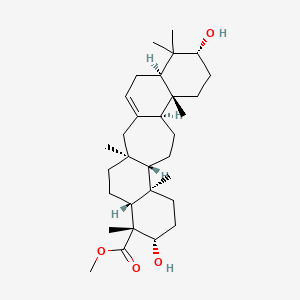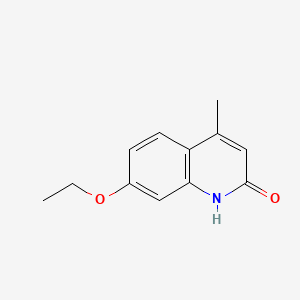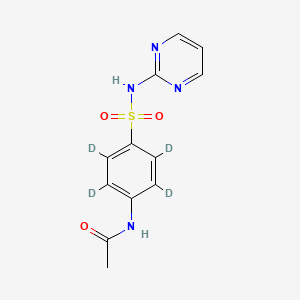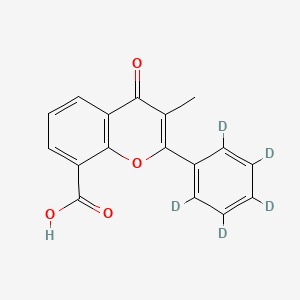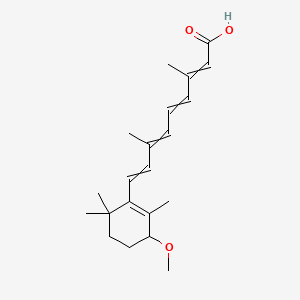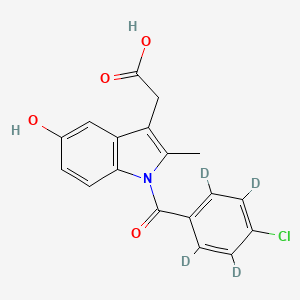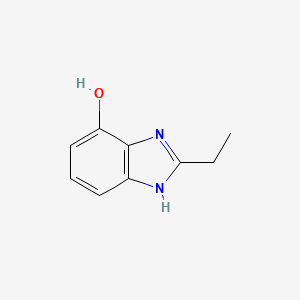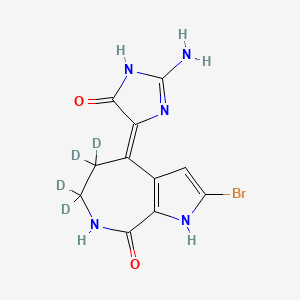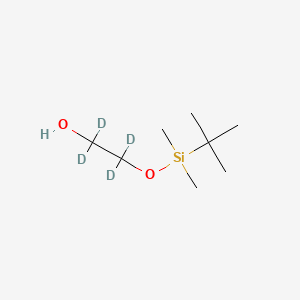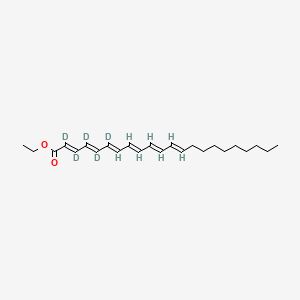
Methocarbamol-d5
Übersicht
Beschreibung
Methocarbamol, also known as D5, is an important synthetic compound used in a variety of laboratory experiments and research. It is an analog of the naturally occurring compound carbamic acid, and is used as a reagent in a number of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Analytischer Standard in der Chromatographie
Methocarbamol-d5 wird üblicherweise als interner Standard für die Quantifizierung von Methocarbamol mittels GC- oder LC-MS (Gaschromatographie oder Flüssigchromatographie-Massenspektrometrie) verwendet. Diese Anwendung ist entscheidend für die Gewährleistung genauer und präziser analytischer Messungen in der pharmazeutischen Qualitätskontrolle und in Forschungsumgebungen .
Forschung zur pharmazeutischen Formulierung
Bei der Entwicklung von pharmazeutischen Formulierungen, wie z. B. oralen Suspensionen, kann this compound verwendet werden, um die Stabilität zu untersuchen und Verunreinigungen während der Entwicklung der stabilitätsindikativen Hochleistungs-Flüssigchromatographie-Methode zu quantifizieren .
Studien zur Wirksamkeit von Skelettmuskelrelaxantien
Da Methocarbamol ein Skelettmuskelrelaxans ist, kann this compound in In-vivo-Studien eingesetzt werden, um seine Wirksamkeit zu untersuchen. So kann es beispielsweise verwendet werden, um die Fähigkeit des Arzneimittels zu messen, Muskelkoordinationsaktivitäten in Tiermodellen zu hemmen .
Wirkmechanismus
Mode of Action
The mode of action of Methocarbamol-d5 is thought to be dependent on its central nervous system depressant activity . This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells .
Biochemical Pathways
It is known that the compound works by helping muscles relax . It is also known to inhibit the ability of mice to remain on a vertical ladder for 1 minute and decreases forelimb grip strength .
Pharmacokinetics
This compound is rapidly and almost completely absorbed following oral administration . The plasma clearance of methocarbamol ranges between 0.20 and 0.80 L/h/kg, and the mean plasma elimination half-life ranges between 1 and 2 hours . It is widely distributed, with the highest concentrations in the kidney and liver .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the decay of endplate currents, a slowing of the decay of endplate potentials, and a reduction in tetanic force of soleus muscles . The drug reversibly inhibits current flow through muscular Nav1.4 channels .
Biochemische Analyse
Biochemical Properties
Methocarbamol-d5 interacts with various biomolecules in the body. It has been observed to bind to carbonic anhydrase I and II with 1000 fold more specificity for carbonic anhydrase I . Carbonic anhydrases are enzymes that assist rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions .
Cellular Effects
This compound, like its parent compound Methocarbamol, exerts effects on various types of cells and cellular processes. It is known to inhibit the ability of mice to remain on a vertical ladder for 1 minute and decreases forelimb grip strength . This suggests that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to be dependent on its central nervous system depressant activity . This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells .
Temporal Effects in Laboratory Settings
Methocarbamol, the parent compound, has been shown to have effects that last several hours
Dosage Effects in Animal Models
In animal models, the effects of this compound may vary with different dosages. For Methocarbamol, the recommended dosage in dogs and cats is 20–45 mg/kg orally every 8 hours . Very high doses may be required for conditions such as tetanus . It is recommended that the dose does not exceed 330 mg/kg, although serious toxicity or death has not been reported after overdoses .
Metabolic Pathways
Methocarbamol is metabolized via dealkylation and hydroxylation followed by conjugation to form glucuronides and sulfates .
Eigenschaften
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i6D2,7D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXFOGHNGIVQEH-RORPNYJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)O)OC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676008 | |
| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)(~2~H_5_)propyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189699-70-4 | |
| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)(~2~H_5_)propyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



